![molecular formula C14H14Cl2F3N3 B2696085 (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride CAS No. 1431970-08-9](/img/structure/B2696085.png)
(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), an indazole ring, and a phenyl ring, which are all connected. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of drug molecules . The indazole ring is a bicyclic compound, consisting of two fused aromatic rings: a benzene ring and a pyrazole ring. Indazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring system, the phenyl ring, and the trifluoromethyl group. These structural features could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the indazole ring, and the phenyl ring. The trifluoromethyl group is electron-withdrawing, which could affect the electron density on the indazole and phenyl rings and influence their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility. The aromatic rings could contribute to the compound’s stability and rigidity .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3.ClH/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18;/h5-7H,1-4,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODUXZPYWHIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride |
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